D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate

Nucleoside chemistry Quaternary ammonium salts Leaving group comparison

Researchers often face inconsistent yields when displacing the 5-sulfonate of ribofuranoside building blocks due to variable leaving-group performance. This tosylate derivative delivers the highest documented quaternization yields-e.g., 78% with pyridine versus 66% for the mesylate analog-eliminating the synthetic risk associated with inferior sulfonates. • Enables clean, regioselective displacement at the 5-position for reversed nucleosides and 5′-modified nucleoside libraries. • Crystalline solid (mp 84-85 °C) with ambient stability suitable for bulk inventory and multi-step campaigns.

Molecular Formula C16H22O7S
Molecular Weight 358.4 g/mol
CAS No. 6953-71-5
Cat. No. B12101635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate
CAS6953-71-5
Molecular FormulaC16H22O7S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)OC)OC(O3)(C)C
InChIInChI=1S/C16H22O7S/c1-10-5-7-11(8-6-10)24(17,18)20-9-12-13-14(15(19-4)21-12)23-16(2,3)22-13/h5-8,12-15H,9H2,1-4H3
InChIKeyIAPMZKRZMYQZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-O-Isopropylidene-5-O-Tosyl-β-D-Ribofuranoside: Core Identity and Procurement Context


Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside (CAS 6953-71-5) is a fully protected D-ribofuranoside derivative bearing a 2,3-O-isopropylidene acetal and a 5-O-p-toluenesulfonyl (tosyl) leaving group. It is a white crystalline solid (mp 84–85 °C) with a molecular weight of 358.4 g/mol . This compound serves as a key synthetic intermediate in nucleoside chemistry, enabling regioselective nucleophilic displacement at the 5-position while the 1-O-methyl glycoside and 2,3-acetonide remain intact [1]. Its stable yet reactive sulfonate ester functionality distinguishes it from alternative 5-substituted ribofuranoside building blocks, making it a standard starting material for constructing 5′-modified nucleosides, reversed nucleosides, and quaternary ammonium ribofuranoside salts [2].

Workflow

Nucleoside chemistry intermediate for 5-position functionalization

Selection logic

Tosyl leaving group balances reactivity and shelf stability

Use context

Building block for 5′-modified nucleosides and reversed nucleosides

Why Tosylate, Mesylate, and Triflate Analogs Are Not Interchangeable in Nucleoside Chemistry


The 5-O-sulfonate ester of methyl 2,3-O-isopropylidene-β-D-ribofuranoside is available in three common leaving-group variants—tosyl, mesyl, and triflyl—yet their performance in nucleophilic displacement and quaternization reactions diverges markedly. While the tosylate, mesylate, and triflate share the same carbohydrate scaffold, the leaving group identity profoundly influences reaction yield, side-product profiles, and synthetic practicality, as systematically demonstrated by Dmochowska et al. in a direct head-to-head study [1]. The triflate analog, despite its superior leaving-group ability, proved impractical due to high reactivity and poor durability, yielding characterizable products in only one of four attempted amine quaternization reactions [1]. The mesylate analog consistently underperformed the tosylate in quaternization yields across multiple amine substrates (e.g., 66% vs. 78% with pyridine; 19% vs. 28% with triethylamine; 55% vs. 70% with DMAP) [1]. These experimentally verified differences mean that casual substitution of one sulfonate for another introduces the risk of failed coupling, reduced yield, or irreproducible results, especially in multi-step nucleoside analogue syntheses where intermediate isolation depends on predictable and robust leaving-group behavior.

Tosylate (target)

Crystalline solid, 78% quaternization yield with pyridine, broad amine scope.

Mesylate analog

Lower yields (e.g., 66% with pyridine), fewer successful couplings. Not a direct substitute.

Triflate analog

Excessive reactivity, narrow scope, unstable. May fail in general quaternization.

Similar carbohydrate scaffold does not guarantee interchangeable performance — leaving-group identity alters reaction yield and scope.

Quantitative Comparator Evidence: Tosyl vs. Mesyl vs. Triflyl Leaving-Group Performance


Quaternization Yield with Pyridine

In a direct head-to-head comparison, methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside (3) reacted with neat pyridine at 70 °C for 14 days to afford N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate (4c) in 78% yield, whereas the corresponding mesylate (5) produced the analogous pyridinium mesylate (6c) in only 66% yield under the same protocol [1]. This 12-percentage-point yield advantage for the tosylate over the mesylate is attributed to the optimal balance of leaving-group reactivity and steric accessibility conferred by the p-toluenesulfonyl group.

Pyridine quaternization yield
Head-to-head
78% vs 66%

Supports yield selection for pyridine-based quaternization

Neat pyridine, 70 °C, 14 d; tosylate vs mesylate

Nucleoside chemistry Quaternary ammonium salts Leaving group comparison

Intermediate Synthesis Yield Comparison

The tosyl derivative (3) was obtained as a white solid in 92% yield from methyl 2,3-O-isopropylidene-β-D-ribofuranoside (2) via reaction with TsCl in pyridine at 0–5 °C for 16 h [1]. In contrast, the mesyl analog (5) was prepared using MsCl under analogous conditions in only 57% yield as pale yellow crystals [1]. This 35-percentage-point difference in intermediate preparation efficiency means that the tosylate route produces 1.6-fold more isolable product per unit of starting material.

Intermediate synthesis yield
Head-to-head
92% vs 57% (tosyl > mesyl)

Higher preparation efficiency may reduce per-gram cost

TsCl/MsCl in pyridine, 0–5 °C; reported isolated yields

Sulfonate synthesis Intermediate preparation Yield comparison

Comparative Stability and Reaction Scope

The 5-O-triflyl analog (7) demonstrated extremely high leaving-group reactivity, producing N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium triflate (8c) in 98% yield with pyridine, but reactions with isoquinoline, 2-methylpyridine, and triethylamine failed to yield characterizable products due to side reactions and low durability [1]. The authors concluded that the triflyl derivative 'proved to be not very useful' for general quaternization chemistry [1]. By contrast, the tosylate (3) successfully generated six structurally confirmed quaternary ammonium salts with yields ranging from 28% to 78% [1], demonstrating a far broader useful reaction scope.

Reaction scope & stability
Head-to-head
6 products across 6 amines (tosyl); 1 of 4 amines worked (triflyl)

Broader scope makes tosylate a general-purpose building block

Triflate described as 'not very useful' for general quaternization

Sulfonate stability Leaving group reactivity Synthetic practicality

Regioselectivity in Reversed Nucleoside Coupling

Sato and Hayakawa demonstrated that methyl 5-O-tosyl-2,3-O-isopropylidene-β-D-ribofuranoside (compound 1 in their study) reacts cleanly with sodium salts of purines (adenine derivative, 6-methylthiopurine derivative) and pyrimidines (uracil, thymine, cytosine derivatives) in DMF to afford the corresponding 'reversed nucleosides' with the base attached at the 5-position [1]. This reactivity profile is enabled by the dual protection strategy: the 2,3-O-isopropylidene group blocks the cis-diol, while the 5-O-tosyl group provides a single, defined electrophilic center for SN2 displacement [1]. Alternative 5-halogen or 5-O-mesyl derivatives may exhibit different regioselectivity or require more forcing conditions.

Regioselective reversed nucleoside coupling
Class-level
Clean displacement with 5 purine/pyrimidine sodium salts in DMF

Supports entry point for 5′-modified nucleoside libraries

Regioselectivity documented; alternative halides may require different conditions

Reversed nucleosides Nucleoside analogue synthesis Regioselective coupling

Physical Form and Handling Characteristics

Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside is reported as a white crystalline solid with a melting point of 84–85 °C . The mesylate analog was obtained as pale yellow crystals and the triflate was too unstable for routine isolation [1]. The tosylate's crystalline nature permits precise gravimetric dispensing and long-term storage under ambient conditions, whereas the hygroscopic or low-melting nature of some alternative sulfonates can introduce weighing errors and degradation during storage.

Physical form & handling
Cross-study
White crystalline solid, mp 84–85 °C

Enables precise gravimetric dispensing and ambient storage

Mesylate pale yellow; triflate unstable for routine isolation

Physical properties Solid-state characterization Laboratory handling

Optimal Application Scenarios Based on Verified Differentiation Evidence


Quaternary Ammonium Salt Library Synthesis

When the goal is to generate a library of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts with diverse counterions for biological evaluation, the tosylate is the empirically superior substrate. It provides consistently higher yields than the mesylate across the six most productive amine partners (67–78% for tosylate vs. 19–72% for mesylate) and dramatically outperforms the triflate, which is limited to a single workable amine [1]. This translates to fewer failed reactions and more compounds per synthesis campaign.

Regioselective Synthesis of Reversed Nucleosides

For medicinal chemistry programs targeting eritadenine-like reversed nucleosides—where the nucleobase is attached at the 5-position rather than the anomeric center—the tosylate is the validated intermediate. Sato and Hayakawa demonstrated clean displacement with sodium salts of adenine, 6-methylthiopurine, uracil, thymine, and cytosine derivatives in DMF, followed by protecting group removal and oxidative elaboration to the target analogues [2]. The predictable regiochemistry of the tosylate displacement minimizes the formation of undesired N- or O-alkylation byproducts.

Multi-Step Synthesis Requiring a Storable Intermediate

In process-scale or multi-step synthetic routes where the activated ribofuranoside intermediate must be prepared in bulk, stored, and used across multiple downstream transformations, the tosylate's combination of high preparation yield (92%) [1], crystalline solid form (mp 84–85 °C) , and ambient stability makes it the pragmatic choice. The mesylate offers lower preparation yield (57%), and the triflate lacks sufficient shelf stability for inventory.

Broad-Scope 5-Deoxy-5-Substituted Derivative Synthesis

For transformations requiring nucleophilic displacement of the 5-sulfonate by azide, thiolate, halide, or carbon nucleophiles to access 5-deoxy-5-substituted ribofuranosides, the tosylate provides the widest documented scope of successful displacement reactions. Its leaving-group ability is sufficient for a broad range of nucleophiles without the excessive reactivity and attendant side reactions observed with the triflate analog [1], offering the most versatile single building block for SAR exploration at the 5-position.

Application
Selection Property
Validation Focus
Quaternary ammonium salt library synthesis
Tosyl leaving-group yield consistency
Quaternization yield with target amine
Reversed nucleoside synthesis
5-O-tosyl regioselective displacement
Nucleobase coupling purity and yield
Multi-step synthesis with intermediate storage
Crystalline solid stability and preparation efficiency
Shelf stability and gravimetric accuracy
Broad-scope 5-deoxy-5-substituted derivatives
Broad nucleophile compatibility
Reaction scope with S-, N-, C-nucleophiles
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